(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
Overview
Description
“(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the empirical formula C5H9BN2O2·HCl . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two methyl groups attached to the 3rd and 5th carbon atoms of the ring . The 4th carbon of the ring is bonded to a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids and their derivatives are known to be useful reagents in organic synthesis. They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Corrosion Inhibition : A study by Bouklah et al. (2005) explored the use of 3,5-dimethyl-1H-pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid solutions. They found that these compounds, including those related to (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride, exhibited significant inhibition efficiency, acting primarily as cathodic inhibitors and forming adsorption layers on the steel surface (Bouklah et al., 2005).
Organometallic Chemistry : Lobbia et al. (1995) synthesized and characterized organotin (IV) polypyrazolyborates, which included derivatives of 3,5-dimethyl-1H-pyrazol-1-yl. These compounds were examined using NMR and Mossbauer spectroscopy, providing insights into the coordination and electronic structure of these organometallic complexes (Lobbia et al., 1995).
Synthesis of Bifunctional Compounds : Nateghi and Janiak (2019) reported the synthesis of bifunctional compounds involving 3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride derivatives. These compounds were synthesized using Suzuki-Miyaura coupling, illustrating the utility of these derivatives in creating compounds with hydrogen-bonded networks (Nateghi & Janiak, 2019).
Luminescence in Coordination Compounds : Hu et al. (2010) synthesized and characterized complexes of terbium(III) and europium(III) with novel pyrazole derivatives, including those similar to 3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride. These complexes exhibited enhanced luminescence properties, highlighting the potential of these derivatives in developing new luminescent materials (Hu et al., 2010).
Antifungal Activities : Boussalah et al. (2013) investigated the antifungal activities of functional ligands based on pyrazole and amino acid derivatives, related to 3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride, against various microorganisms. The study demonstrated considerable antifungal activities of these compounds, suggesting their potential in pharmaceutical applications (Boussalah et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, is known to interact withcAMP-specific 3’,5’-cyclic phosphodiesterase 4D .
Mode of Action
Based on its structural similarity to 3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, it may interact with its target in a similar manner .
Biochemical Pathways
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h9-10H,1-2H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOICLKAFJMZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NN=C1C)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696522 | |
Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1162262-39-6 | |
Record name | Boronic acid, B-(3,5-dimethyl-1H-pyrazol-4-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162262-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethyl-1H-pyrazole-4-boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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